

# Visualizing Connexin 31 in Tissue Samples: Application Notes and Protocols

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## Compound of Interest

Compound Name: *connexin 31*  
CAS No.: 136362-16-8  
Cat. No.: B1178223

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## Introduction

**Connexin 31** (Cx31), encoded by the GJB3 gene, is a member of the connexin family of proteins that form gap junctions. These junctions are crucial for direct cell-to-cell communication by allowing the passage of ions and small signaling molecules. The precise localization and expression levels of Cx31 are vital for understanding its role in both normal physiological processes and pathological conditions, including skin diseases and hearing loss. This document provides detailed application notes and protocols for the effective visualization of **Connexin 31** in tissue samples, catering to the needs of researchers in academia and the pharmaceutical industry. The primary techniques covered are immunofluorescence and in situ hybridization, offering insights into protein localization and mRNA expression, respectively.

## Quantitative Data Summary

The expression of **Connexin 31** varies significantly across different tissues and developmental stages. While precise quantitative data is often study-dependent, the following table

summarizes the relative expression levels of Cx31 protein and mRNA in various tissues as reported in the literature.



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## Experimental Protocols

### Immunofluorescence Staining for Connexin 31 Protein

Immunofluorescence is a powerful technique to visualize the subcellular localization of Cx31. This protocol is optimized for detecting connexin proteins in both frozen and paraffin-embedded tissue sections.

Materials:

- Phosphate-Buffered Saline (PBS)
- Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold acetone/methanol
- Blocking Solution: 5% Normal Goat Serum (or serum from the secondary antibody host species) with 0.3% Triton X-100 in PBS
- Primary Antibody: Anti-**Connexin 31** antibody (diluted in blocking solution)
- Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488, 594)
- Nuclear Counterstain: DAPI or Hoechst

- Antifade Mounting Medium
- Microscope slides (positively charged)
- Humidified chamber

#### Protocol for Frozen Sections:

- Tissue Preparation: Snap-freeze fresh tissue in liquid nitrogen or isopentane pre-cooled in liquid nitrogen. Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound. Cut 5-10  $\mu\text{m}$  thick sections using a cryostat and mount on positively charged microscope slides.
- Fixation: Fix the sections with ice-cold acetone or methanol at  $-20^{\circ}\text{C}$  for 10-20 minutes, or with 4% PFA for 15 minutes at room temperature.
- Washing: Wash slides three times for 5 minutes each with PBS.
- Permeabilization & Blocking: Incubate sections with Blocking Solution for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding and permeabilize the membranes.
- Primary Antibody Incubation: Incubate the sections with the primary anti-Cx31 antibody at the recommended dilution overnight at  $4^{\circ}\text{C}$  in a humidified chamber.
- Washing: Wash slides three times for 5 minutes each with PBS.
- Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.
- Washing: Wash slides three times for 5 minutes each with PBS in the dark.
- Counterstaining: Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
- Washing: Wash slides twice with PBS.
- Mounting: Mount the coverslip with a drop of antifade mounting medium.

- Visualization: Visualize the staining using a fluorescence or confocal microscope.

Protocol for Paraffin-Embedded Sections:

- Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol solutions to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
- Washing: Wash slides with PBS.
- Permeabilization & Blocking: Follow steps 4-12 from the frozen section protocol.

## In Situ Hybridization for Connexin 31 mRNA

In situ hybridization (ISH) is used to detect the location of specific mRNA sequences within tissue sections, providing valuable information about gene expression patterns. This protocol describes a non-radioactive ISH method using digoxigenin (DIG)-labeled probes.

Materials:

- DEPC-treated water and solutions
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- Proteinase K
- Acetylation solution
- Hybridization buffer
- DIG-labeled RNA probe for **Connexin 31**
- Anti-DIG antibody conjugated to alkaline phosphatase (AP)

- NBT/BCIP substrate solution
- Microscope slides (positively charged)
- Humidified chamber

Protocol:

- Tissue Preparation and Fixation: Prepare frozen or paraffin-embedded tissue sections as described for immunofluorescence. Ensure all solutions are RNase-free. Fix sections in 4% PFA for 10-20 minutes at room temperature.
- Washing: Wash sections twice in PBS.
- Permeabilization: Treat sections with Proteinase K (1-5  $\mu\text{g}/\text{mL}$  in PBS) for 5-10 minutes at room temperature to improve probe penetration. The optimal time and concentration should be determined empirically.
- Post-fixation: Stop the Proteinase K reaction by washing with PBS and then post-fix in 4% PFA for 5 minutes.
- Acetylation: Acetylate the sections for 10 minutes in a freshly prepared acetylation solution to reduce non-specific probe binding.
- Prehybridization: Wash in PBS and then incubate the sections in hybridization buffer for at least 1 hour at a temperature 5-10°C below the hybridization temperature.
- Hybridization: Dilute the DIG-labeled Cx31 probe in hybridization buffer. Denature the probe by heating at 80-85°C for 5 minutes, then quickly chill on ice. Apply the probe to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the appropriate hybridization temperature (typically 55-65°C).
- Post-Hybridization Washes: Perform stringent washes to remove unbound probe. This typically involves washes in solutions with decreasing concentrations of SSC buffer and increasing temperatures.
- Immunological Detection:

- Wash the slides in a suitable buffer (e.g., MABT).
- Block non-specific binding with a blocking solution for 1 hour.
- Incubate with an anti-DIG-AP antibody conjugate overnight at 4°C.
- Wash thoroughly with buffer.
- Color Development: Incubate the sections with the NBT/BCIP substrate solution in the dark until the desired color intensity is reached. Monitor the reaction under a microscope.
- Stopping the Reaction: Stop the color development by washing with PBS.
- Counterstaining and Mounting: Optionally, counterstain with a nuclear fast red solution. Dehydrate the sections through an ethanol series, clear in xylene, and mount with a permanent mounting medium.
- Visualization: Examine the sections under a bright-field microscope.

## Diagrams and Workflows

### Connexin 31 Signaling and Interaction Pathway

Connexins, including Cx31, are integral membrane proteins that form gap junctions, facilitating direct intercellular communication. They can also form hemichannels that allow communication between the cytoplasm and the extracellular environment. The C-terminal domain of connexins is a site for protein-protein interactions that can modulate signaling pathways independent of channel function. Cx31 has been shown to interact with other connexins, such as Cx30.3 and Cx43, as well as with scaffolding proteins like Zona Occludens 1 (ZO-1).



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**Connexin 31** forms gap junctions for intercellular communication.

## Experimental Workflow for Immunofluorescence

The following diagram illustrates the key steps in the immunofluorescence protocol for visualizing **Connexin 31** protein in tissue samples.



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Workflow for **Connexin 31** immunofluorescence staining.

## Experimental Workflow for In Situ Hybridization

This diagram outlines the major stages of the in situ hybridization protocol to detect **Connexin 31** mRNA.



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Workflow for **Connexin 31** in situ hybridization.

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